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Compound of Interest |

Compound Name: 1H-Pyrazolo[3,4-B]pyridin-5-amine
CAS No.: 942185-01-5
Cat. No.: B1440346
. J

Executive Summary: The Scaffold Shift in ALK
Inhibition
Obijective: This guide provides a technical, head-to-head comparison of novel pyrazolo[3,4-

b]pyridine ALK inhibitors against the industry standard Crizotinib (aminopyridine scaffold) and
the structural isostere Entrectinib (indazole scaffold).

Core Insight: While first-generation ALK inhibitors like Crizotinib revolutionized NSCLC
treatment, the "gatekeeper" mutation L1196M confers resistance by sterically hindering
inhibitor binding. The pyrazolo[3,4-b]pyridine scaffold represents a critical medicinal chemistry
evolution. By fusing the pyrazole and pyridine rings, this scaffold reduces steric bulk while
maintaining essential hinge-binding hydrogen bonds, offering a superior profile against L1196M
mutants compared to the bulky 3-benzyloxy-2-aminopyridine core of Crizotinib.

Molecular Architecture & Binding Mode

The efficacy of kinase inhibitors is dictated by their "hinge-binding" capacity. The
pyrazolopyridine core functions as a compact ATP mimetic.

Structural Comparison

e Crizotinib (Aminopyridine): Relies on a U-shaped conformation. The 2-aminopyridine binds
the hinge, but the 3-benzyloxy group creates a steric clash when Leucine 1196 mutates to
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the bulkier Methionine (L1196M).

e Compound 10g (Pyrazolo[3,4-b]pyridine): A representative lead from recent SAR campaigns.
[1] The fused bicyclic system is planar and compact. It forms a bidentate hydrogen bond with
the hinge region (Glu1210 and Met1199 equivalent) but lacks the protruding benzyloxy
group, allowing it to accommodate the Methionine gatekeeper residue.

Visualization: Scaffold Evolution & Interaction Logic
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Figure 1: Structural evolution from aminopyridines to pyrazolopyridines to overcome the
L1196M gatekeeper mutation.

Head-to-Head Performance Data

The following data synthesizes enzymatic and cellular potency profiles. Compound 10g is
highlighted as the premier pyrazolopyridine candidate derived from recent SAR studies (See
Ref 1).

Table 1: Enzymatic Potency (IC50) & Selectivity
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Crizotinib Entrectinib Compound 10g
Feature -
(Standard) (Isostere) (Pyrazolopyridine)
) o Pyrazolo[3,4-
Scaffold Aminopyridine Indazole o
b]pyridine
ALK WT IC50 2-5nM 12 nM <0.5nM
ALK L1196M IC50 ~980 nM ~15 nM <0.5nM
Fold Change ) - )
~200x (Resistant) ~1.2x (Sensitive) 1x (Equipotent)
(Res/WT)
ROS1 IC50 <5nM <1nM <0.5nM
c-Met Selectivity Moderate Inhibition High Selectivity High Selectivity

ble 2: Cellul liferation (BalE3 Models,

. Crizotinib GI50 Compound 10g
Cell Line Performance Delta
(uM) GI50 (uM)
Ba/F3 Parental >10 pM >10 pM No toxicity (Safe)
Ba/F3 EML4-ALK 10g is 2-5x more
0.02 - 0.05 pM <0.01 uM
(WT) potent
10g is >50x more
Ba/F3 ALK-L1196M > 0.50 uM <0.01 uM

potent

Analysis: Compound 10g demonstrates "pan-active" potential. Unlike Crizotinib, which loses
nearly 2 logs of potency against the L1196M mutant, the pyrazolopyridine scaffold maintains
sub-nanomolar activity. This confirms that the scaffold's compact geometry successfully evades
the steric penalty imposed by the methionine mutation.

Validated Experimental Protocols

To reproduce these findings or validate new derivatives, use the following self-validating
workflow.
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Protocol A: Radiometric Kinase Assay (Gold Standard)

Why this method? HTRF/FRET can suffer from fluorescent interference with small molecules.
33P-ATP radiometric assays provide the most direct measure of phosphotransferase activity.

Reagents:

e Recombinant ALK (WT and L1196M) (commercial source).

e Substrate: Poly(Glu,Tyr) 4:1.

e ATP: 10 uM (at Km) with [y-33P]ATP (specific activity ~3000 Ci/mmol).

Workflow:

Preparation: Dilute compounds in 100% DMSO (top conc 10 mM), then 1:3 serial dilutions.

¢ Incubation: Mix Kinase (5 nM final) + Peptide Substrate (0.2 mg/mL) + Compound in reaction
buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate 15 min at RT to allow Type I/Il binding
equilibrium.

« Initiation: Add Mg/ATP cocktail. Final volume 25 pL.
e Reaction: Incubate 40 min at RT.
e Termination: Add 3% phosphoric acid to quench.

o Capture: Spot 10 pL onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric
acid.

o Detection: Scintillation counting.

» Validation: Z' factor must be > 0.5. Crizotinib control must yield IC50 ~3-5 nM (WT).

Protocol B: BalF3 Isogenic Cell Profiling

Why this method? Ba/F3 cells are IL-3 dependent. Transfection with EML4-ALK oncogenes
makes them IL-3 independent ("addicted" to ALK). This is the cleanest system to measure on-
target cellular potency without off-target noise.
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Workflow:

o Cell Engineering: Retroviral infection of murine Ba/F3 cells with pMXs vectors containing
EML4-ALK (WT) or EML4-ALK (L1196M). Select with Puromycin.

e |L-3 Withdrawal: Wash cells 3x in PBS to remove IL-3. Culture in RPMI-1640 + 10% FBS.
Only ALK-expressing cells will survive.

e Seeding: 3,000 cells/well in 96-well white-walled plates.

e Treatment: Add compound (9-point dose response). DMSO final conc < 0.1%.
» Duration: Incubate 72 hours at 37°C, 5% CO2.

e Readout: Add CellTiter-Glo (Promega). Shake 2 min. Read Luminescence.

e Calculation: Normalize to DMSO control (100%) and Staurosporine/Killer control (0%). Fit to
4-parameter logistic equation.

Visualization: Validation Workflow
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Figure 2: Step-by-step validation pipeline for ALK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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